molecular formula C22H24FN3O4S2 B2766711 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865162-97-6

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2766711
CAS No.: 865162-97-6
M. Wt: 477.57
InChI Key: KQQPCZVMASIWPI-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole-derived compound featuring a fluorinated aromatic core, a 2-ethoxyethyl substituent at the 3-position of the benzothiazole ring, and a pyrrolidine sulfonyl benzamide moiety. This compound is structurally distinct due to its unique substituent arrangement, which may influence its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, compared to analogs.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-2-30-14-13-26-19-10-7-17(23)15-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-11-3-4-12-25/h5-10,15H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPCZVMASIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a benzo[d]thiazole moiety and a sulfonamide group, which contribute to its biological activity. The following sections will explore the synthesis, biological mechanisms, and activity profiles of this compound.

Chemical Structure

The molecular formula of this compound is C19H22FN2O4SC_{19}H_{22}FN_{2}O_{4}S, with a molecular weight of 422.5 g/mol. The presence of a fluorine atom enhances its electronic properties, potentially increasing its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC19H22FN2O4SC_{19}H_{22}FN_{2}O_{4}S
Molecular Weight422.5 g/mol
Structural FeaturesBenzo[d]thiazole, Sulfonamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiazole ring : Reaction of 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole under acidic conditions.
  • Amide bond formation : Introduction of the pyrrolidine sulfonamide to form the target compound.
  • Purification : Use of chromatography to isolate the final product.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with benzo[d]thiazole frameworks have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against lung and breast cancer cell lines. The IC50 values for related compounds in 2D assays have shown promising results, suggesting potential effectiveness in clinical applications .

The biological mechanism through which this compound exerts its effects is likely linked to its ability to interact with specific enzymes or receptors involved in tumor growth and proliferation pathways. The thiazole moiety may facilitate binding to DNA or other cellular targets, inhibiting critical processes necessary for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, compounds within this class have shown antimicrobial activity against various pathogens. Studies have indicated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

  • Case Study on Antitumor Activity : A study on related benzo[d]thiazole derivatives demonstrated that they inhibited tumor growth in HCC827 and NCI-H358 cell lines with IC50 values around 6 μM in 2D assays, indicating strong potential as antitumor agents .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested bacterial strains, highlighting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • 3-(2-ethoxyethyl vs.
  • 6-F vs. 4-F : Fluorine at the 6-position may alter electron-withdrawing effects on the benzothiazole ring, influencing reactivity or binding interactions.
  • Pyrrolidin-1-yl vs. Azepan-1-yl : The 5-membered pyrrolidine ring confers conformational rigidity, while the 7-membered azepan may enhance flexibility and hydrophobic interactions .

Stability Considerations :

  • The ethoxyethyl group may confer resistance to metabolic oxidation compared to alkyl chains.
  • The Z-configuration’s stability could depend on steric hindrance from the pyrrolidine sulfonyl group.

Spectral Characterization

  • IR Spectroscopy : Expected absorption bands include νC=S (~1240–1258 cm⁻¹) for thione groups and νNH (~3150–3319 cm⁻¹) for amide bonds, as seen in related hydrazinecarbothioamides .
  • NMR : The Z-configuration would result in distinct coupling constants for the imine proton, differing from E-isomers.

Q & A

Q. What are the optimal synthetic pathways for synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation reactions between benzo[d]thiazole precursors and sulfonamide derivatives under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Functional group modifications , such as introducing the 2-ethoxyethyl group via nucleophilic substitution or alkylation .
  • Purification via column chromatography or recrystallization, monitored by TLC and validated via HPLC (>95% purity) .
  • Key challenges include controlling stereoselectivity (Z-configuration) and minimizing by-products like nitro-reduction intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C6, ethoxyethyl at N3) and Z-configuration via coupling constants .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~500–550 Da) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
  • HPLC-PDA : Ensures purity and detects trace impurities .

Q. What preliminary biological assays are recommended to screen for its pharmacological potential?

  • Methodological Answer :
  • Antiproliferative assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to assess IC₅₀ values, leveraging the fluorine atom’s role in enhancing bioavailability .
  • Enzyme inhibition studies (e.g., kinase or protease targets) due to the sulfonamide group’s affinity for catalytic sites .
  • Solubility and stability tests in PBS/DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic substituent variation : Replace pyrrolidine sulfonyl with morpholine or piperidine sulfonyl to compare target selectivity .
  • Fluorine positional isomers : Synthesize 5-fluoro or 7-fluoro analogs to evaluate electronic effects on receptor binding .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites formed in vivo, which may explain efficacy gaps .
  • Dose-response refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What experimental strategies mitigate challenges in stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ palladium or ruthenium complexes to enforce Z-configuration during cyclization .
  • Dynamic kinetic resolution : Use temperature-controlled reactions to favor the Z-isomer .
  • Crystallization-induced asymmetric transformation : Purify stereoisomers via selective crystallization .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Molecular dynamics simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
  • Toxicity prediction software : Tools like ProTox-II or Derek Nexus assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups) .

Q. What methodologies validate the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to H₂O₂ (3% v/v) or acidic/basic buffers (pH 1–13) at 40°C for 24–72 hours .
  • LC-MS stability profiling : Monitor degradation products (e.g., sulfonamide cleavage or thiazole ring oxidation) .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol) to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.